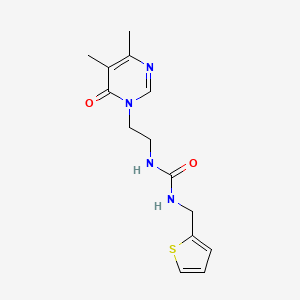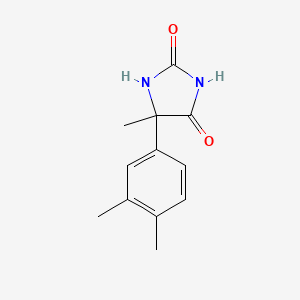
2,3,6-Trifluorotoluene (Methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluorotoluene (Methyl D3) is an organic compound characterized by the presence of three fluorine atoms attached to a toluene ring. This compound is notable for its use in various chemical syntheses and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: In a laboratory setting, 2,3,6-Trifluorotoluene (Methyl D3) can be synthesized through the halogenation of toluene
Industrially, the compound is often produced by the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor. This method is efficient for large-scale production and involves the following reaction:Industrial Production: C6H5CCl3+3HF→C6H5CF3+3HCl
Types of Reactions:
Substitution Reactions: 2,3,6-Trifluorotoluene (Methyl D3) undergoes electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form trifluoromethylbenzoic acid using strong oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of 2,3,6-Trifluorotoluene (Methyl D3) can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum trichloride or iron(III) chloride are commonly used as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Hydrogenated derivatives of 2,3,6-Trifluorotoluene (Methyl D3).
Scientific Research Applications
2,3,6-Trifluorotoluene (Methyl D3) is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Industry: 2,3,6-Trifluorotoluene (Methyl D3) is used as a solvent and intermediate in the production of specialty chemicals, including pesticides and polymers.
Mechanism of Action
The mechanism by which 2,3,6-Trifluorotoluene (Methyl D3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, thereby influencing biochemical pathways and reactions.
Comparison with Similar Compounds
2,4,6-Trifluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
2,3,5-Trifluorotoluene: Another isomer with distinct chemical properties and uses.
2,3,4-Trifluorotoluene: Differing in the position of fluorine atoms, affecting its chemical behavior.
Uniqueness: 2,3,6-Trifluorotoluene (Methyl D3) is unique due to its specific fluorine atom arrangement, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it particularly useful in certain chemical syntheses and industrial applications.
Properties
IUPAC Name |
1,2,4-trifluoro-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2683493.png)
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)

![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine](/img/structure/B2683506.png)



